molecular formula C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B021495 Polyacrylonitrile CAS No. 25014-41-9

Polyacrylonitrile

Cat. No.: B021495
CAS No.: 25014-41-9
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Polyacrylonitrile (PAN) is a synthetic, semicrystalline organic polymer resin . It primarily targets the production of a variety of products including ultrafiltration membranes, hollow fibers for reverse osmosis, fibers for textiles, and oxidized PAN fibers . It is also used as a precursor for high-quality carbon fiber .

Mode of Action

PAN’s mode of action is primarily through its unique structure and ability to change the structure under heating . It interacts with its targets by providing a conductive pathway at the molecular level . This is achieved through the formation of π-conjugated bonds occurring in the carbon chain due to the course of thermochemical reactions during the IR-annealing over the temperature range 250–500 °C .

Biochemical Pathways

The biochemical pathways involved in PAN’s action are complex and involve a series of reactions. The presence of itaconic acid in this compound promotes cyclization reactions at lower temperatures and faster rates . The ionic mechanism shows a kinetic advantage over the free radical mechanism at low temperatures . Microorganisms and enzymes are involved in the degradation of PAN .

Pharmacokinetics

For instance, in the presence of acrylonitrile, zwitterions quickly join it causing rapid growth of this compound chains on the formed carbanions .

Result of Action

The result of PAN’s action is the production of a variety of materials with unique properties. For instance, sulfurized this compound (S@pPAN) composite provides a conductive pathway for sulfur active material at the molecular level and has already become one of the most promising cathode materials in lithium-sulfur batteries because of its outstanding electrochemical performances via novel solid—solid conversion mechanism .

Action Environment

The environmental fate of a PAN product will depend on its chemical structure, the environmental setting where it was used, and the regulations for plastic waste management existing in the different countries . Even though recycling is the best fate for plastic polymer wastes, few AP can be recycled, and most of them end up in landfills . Therefore, the action environment significantly influences PAN’s action, efficacy, and stability.

Chemical Reactions Analysis

Polyacrylonitrile undergoes several types of chemical reactions, including oxidation, cyclization, and dehydrogenation. During thermal treatment, this compound fibers undergo cyclization, where the nitrile groups form cyclic structures, leading to the stabilization of the fibers . Oxidation reactions are also significant, especially when this compound is used as a precursor for carbon fibers. Common reagents used in these reactions include oxygen and various catalysts . The major products formed from these reactions are stabilized this compound fibers and carbon fibers .

Properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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Record name 2-Propenenitrile, trimer
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Acrylonitrile (AN) is a vinyl monomer used in the production of synthetic fibers, rubber and plastics. AN is acutely toxic but its mechanism of toxicity remains to be established. AN is metabolized to cyanide in vivo but cyanide production alone cannot explain acute AN toxicity. Previous work ... has shown that AN can alkylate highly reactive cysteine residues in proteins. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme involved in glycolysis, has a catalytically active cysteine 149 in its active site. ... AN irreversibly inhibits GAPDH with second-order rate constants, at pH 7.4, of 3.7 and 9.2 M(-1) s(-1) at 25 and 37 degrees C, respectively. A combination of matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF) and electrospray ionization-mass spectrometry-mass spectrometry (ESI-MS-MS) was used to show that AN inactivates GAPDH by covalently binding to cysteine 149 in the active site of the enzyme. Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and when coupled with the inhibition of mitochondrial ATP synthesis by the AN metabolite cyanide would result in metabolic arrest. The brain can withstand metabolic arrest for only a few minutes thus these combined actions may account for the acute toxicity of AN in vivo., The interaction of acrylonitrile (VCN) with rat blood has been investigated at the molecular level in an attempt to understand the possible mechanism of its toxicity. ... Up to a maximum of 94% of (14)C from VCN in erythrocytes was detected covalently bound to cytoplasmic and membrane proteins. ... Determination of specific activity showed that binding occurred more in vivo than in vitro which indicated that the VCN molecule was bioactivated inside erythrocytes. These results indicate that ... VCN, which binds to cytoplasmic and membrane proteins, may cause damage to red cells by mechanisms other than release of CN-., Acrylonitrile (AN) is an organic compound produced in large quantities by the chemical industry and is acutely toxic. One mechanism proposed to explain the toxicity of AN is metabolism by P450 into cyanide (CN). Although blood and brain levels of CN in rats following an LD90 dose of AN are consistent with acute toxicity, blocking CN formation with P450 inhibitors does not prevent lethality. Another mechanism implicated in toxicity is covalent binding of AN to cysteine residues in tissue proteins. Previous work ... has shown that AN can irreversibly inactivate the catalytically active cysteine-149 in glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inactivation of GAPDH by AN would be expected to impair glycolytic ATP production and, when coupled to the inhibition of mitochondrial ATP synthesis by the AN metabolite CN, would result in metabolic arrest, particularly in brain. ... /Researchers/ measured the high energy metabolites phosphocreatine (PCr), ATP, ADP and AMP by HPLC and compared their levels in the brains of rats treated with an LD90 dose of AN, when respiration ceased, vs. controls. Two methods of rapid brain freezing in liquid nitrogen were used: funnel freezing (FF) and head immersion (HI). AN administration resulted in large decreases in PCr of 74% (FF) and 80% (HI) but relatively minor decreases in ATP of 5% (FF) and 21% (HI) and Energy Charge of 6% (FF) and 10% (HI). Thus, although substantial depletion of PCr was observed, possibly due to inhibition of creatine kinase by AN, we found no evidence that brain ATP is depleted when respiration ceases in AN-intoxicated rats., Acrylonitrile-induced adrenal necrosis is associated with the early depletion of adrenal glutathione and elevation of adrenal dopamine. These biochemical events could result in increased susceptibility to free radical-mediated lipid peroxidation which may play a role in pathogenesis of adrenal injury caused by acrylonitrile., Administered intraperitoneally to rats at a dose of 100 mg/kg bw, acrylonitrile inhibits non-competitively the activity of brain, kidney and liver cytochrome oxidase; when injected subcutaneously at a dose of 100-120 g/kg bw it decreases the ratio between oxidized and reduced nucleotides in the brain and blood; when given as an intravenous dose of 150 mg/kg bw, it reduces the content of glutathione in liver, lung, kidneys, adrenals and brain of rats.
Record name Acrylonitrile
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
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Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS No.

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
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Synthesis routes and methods I

Procedure details

It is also known that the addition of protic solvents has an advantageous effect on the addition reaction of NH3 with acrylonitrile. The addition of steam to the mixture of acrylonitrile and ammonia is disclosed in, for example, Chem. Abstr. Vol. 83, 26879. Usually, however, aqueous ammonia is used in the temperature range from 80° to 130° C. With a ratio of ammonia to acrylonitrile to water of 5-15:1:5-20, 3-aminopropionitrile is obtained, in addition to bis(2-cyanoethyl)amine, in yields of from 57 to 80% (eg. U.S. Pat. No. 3,935,256--62%, DE-A-24 36 651--70%, U.S. Pat. No. 2,448,013--78%, U.S. Pat. No. 2,819,903--59%, Org. Syn. (1947), 27, 3 to 5 - 57%). The disadvantages of these processes using aqueous ammonia arise in the working up or further processing of the product mixture:
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Synthesis routes and methods II

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
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Synthesis routes and methods III

Procedure details

0.75 ml of 45% sodium hydroxide solution and 175 mg of tributylmethylammonium chloride are placed in a 100 ml three-neck flask with a dropping funnel, reflux condenser and internal thermometer, stirring. At 40° C., a mixture of 1.4 ml acrylonitrile (21.15 mmol) and 25 ml ortho-nitrotoluene is added dropwise and maintained at this temperature for 3 h. The phases are separated, and the organic phase is dried and filtered off. With quantitative conversion of acrylonitrile, 1.61 g of 4-(2-nitro-phenyl)butyronitrile (8.5 mmol, 40%) are obtained.
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0.75 mL
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Synthesis routes and methods IV

Procedure details

Three jacketed glass columns, each column being charged with 40 parts of the above-prepared fixed cells, were connected in series. A mixed solution of 4 parts of acrylonitrile and 96 parts of a 0.1% aqueous solution of sodium acrylate (neutralized with Na2CO3 to pH 8.0) was introduced into the first column (hereinafter referred to as "Column No. 1") from the top thereof, and passed therethrough at a temperature of 5° C. and SV (Space Velocity)=0.8 hr-1. 96 parts of the reaction solution flowing out of Column No. 1 was mixed with 4 parts of acrylonitrile, introduced into the second column (hereinafter referred to as "Column No. 2") from the top thereof, and passed therethrough at SV=0.8 hr-1. The effluent from the bottom of Column No. 2 in the amount of 96.5 parts was mixed with 3.5 parts of acrylonitrile, introduced into the third column (hereinafter referred to as "Column No. 3") from the top thereof, and passed therethrough at a temperature of 5° C. and SV=0.8 hr-1. The reaction in each column proceeds smoothly without causing the trouble resulting from the swelling of the fixed cells. As an effluent from the bottom of Column No. 3, a 15.4% aqueous solution of acrylamide containing no acrylonitrile was obtained. This aqueous solution was vacuum-concentrated at 45° C. by use of a flash evaporator while bubbling air therethrough, to thereby obtain a concentrated solution having an acrylamide concentration of 28%.
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Synthesis routes and methods V

Procedure details

1,2-Diaminocyclohexane (1) is cyanoethylated with acrylonitrile in the presence of an acid catalyst (Equation 1). With one mole ##STR7## of acrylonitrile the monocyanoethylated product, N-(2-cyanoethyl)-1,2-diaminocyclohexane, (2) is formed, whereas two moles of acrylonitrile react to give the dicyanoethylated product, N,N'-di-(2-cyanoethyl)-1,2-diaminocyclohexane, (3).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Polyacrylonitrile
Reactant of Route 2
Polyacrylonitrile
Reactant of Route 3
Polyacrylonitrile
Reactant of Route 4
Reactant of Route 4
Polyacrylonitrile
Reactant of Route 5
Polyacrylonitrile
Reactant of Route 6
Polyacrylonitrile

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